molecular formula C17H14N2O3S3 B4619545 N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4619545
M. Wt: 390.5 g/mol
InChI Key: AAMBYTNNYPRBFK-UVTDQMKNSA-N
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Description

N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C17H14N2O3S3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.01665583 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Compounds structurally related to N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, a study highlights the synthesis of celecoxib derivatives with potent anti-inflammatory and analgesic effects, showing promise for therapeutic development without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself Ş. Küçükgüzel et al., 2013.

Antioxidant and Anticancer Activity

Research has also delved into the antioxidant and anticancer potential of compounds similar to this compound. One such study demonstrates the synthesis of novel derivatives with significant antioxidant activity, outperforming even well-known antioxidants like ascorbic acid in specific assays. Additionally, these compounds displayed cytotoxicity against certain cancer cell lines, suggesting their potential as anticancer agents I. Tumosienė et al., 2020.

Antimicrobial and Antifungal Properties

Several synthesized derivatives, including those structurally related to this compound, have been tested for their antimicrobial and antifungal activities. Research findings indicate that some of these compounds exhibit excellent antibacterial and antifungal activities, suggesting their potential application in treating microbial infections A.P.Zala et al., 2015.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c20-12-4-1-3-11(9-12)18-15(21)6-7-19-16(22)14(25-17(19)23)10-13-5-2-8-24-13/h1-5,8-10,20H,6-7H2,(H,18,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMBYTNNYPRBFK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

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